molecular formula C13H14O2 B1331447 2-Benzoylcyclohexanone CAS No. 3580-38-9

2-Benzoylcyclohexanone

Cat. No.: B1331447
CAS No.: 3580-38-9
M. Wt: 202.25 g/mol
InChI Key: YTVQIZRDLKWECQ-UHFFFAOYSA-N
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Description

2-Benzoylcyclohexanone is an organic compound with the molecular formula C13H14O2. It is a derivative of cyclohexanone, where a benzoyl group is attached to the second carbon of the cyclohexanone ring. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.

Properties

IUPAC Name

2-benzoylcyclohexan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H14O2/c14-12-9-5-4-8-11(12)13(15)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTVQIZRDLKWECQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70298331
Record name 2-Benzoylcyclohexanone
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Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

3580-38-9
Record name 2-Benzoylcyclohexanone
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Record name 3580-38-9
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Record name 2-Benzoylcyclohexanone
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Record name Cyclohexanone, 2-benzoyl
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzoylcyclohexanone can be synthesized through the reaction between the silyl enol ether of cyclohexanone and benzoyl fluoride . The reaction typically involves the following steps:

  • Formation of the silyl enol ether from cyclohexanone.
  • Reaction of the silyl enol ether with benzoyl fluoride to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale organic synthesis techniques. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Stork Enamine Acylation and Aldol Condensation

2-Benzoylcyclohexanone is synthesized via Stork enamine acylation followed by acid-catalyzed aldol condensation (Fig. 1) :

  • Enamine formation : Cyclohexanone reacts with pyrrolidine under acidic conditions to form N-(1-cyclohexenyl)pyrrolidine.
  • Benzoylation : Treatment with benzoic anhydride yields this compound (II).
  • Aldol condensation : Reaction with 3-bromo-4-hydroxybenzaldehyde in acetic acid/sulfuric acid produces BBHC (2-benzoyl-6-(3-bromo-4-hydroxybenzylidene)cyclohexen-1-ol) .

Key conditions :

  • Benzoylation: Dean-Stark distillation setup, toluene, p-toluenesulfonic acid.
  • Aldol condensation: Acetic acid, H₂SO₄ catalyst, 5 mmol reactants .

Silyl Enol Ether Route

An alternative synthesis involves the reaction of silyl enol ether of cyclohexanone with benzoyl fluoride , yielding this compound in high purity (98.85%) .

MethodReactantsCatalystYieldPurity
Stork enamine acylationCyclohexanone, benzoic anhydridePyrrolidine~70%98.85%
Silyl enol etherCyclohexanone silyl ether, benzoyl fluorideNone>90%98%

Data from .

Pyruvic Acid Condensation

This compound undergoes acid-catalyzed condensation with pyruvic acid or its derivatives (e.g., ethyl pyruvate) to form 7-benzoyl-3-methyl-2,4,5,6-tetrahydro-benzo[b]furan-2-one (IV), which aromatizes to m-benzoyl-hydratropic acid (I) under high-temperature conditions .

Mechanism :

  • Condensation : 150°C, 15 hours with p-toluenesulfonic acid.
  • Aromatization : 230°C, 10 hours with pyridine hydrochloride .

Key product :

  • m-Benzoyl-hydratropic acid (diethylamine salt: m.p. 102–104°C) .

Tandem Photoredox Cyclization

Under UV light, this compound participates in a radical relay process involving:

  • Intermolecular coupling : Forms linear ketone intermediates via acyl azolium radicals.
  • Intramolecular cyclization : Generates α,β-disubstituted cyclohexanones (e.g., 3a ) in 90% yield .

Conditions :

  • Organophotocatalyst (e.g., 4CzIPN), bicarbonate base, visible light .

Type II Cyclization

Irradiation of this compound derivatives (e.g., 2-benzoyl-2-methylcyclohexanone) induces Norrish-Type II cyclization , yielding ring-opened products like 4-benzoyl-2-methylcyclohexanone (79% yield) .

Mechanistic pathway :

  • γ-Hydrogen abstraction by the benzoyl carbonyl.
  • Cyclization to a biradical intermediate.
  • Ring opening or H-atom transfer .

Racemization Studies

This compound exhibits solvent-dependent racemization due to keto-enol tautomerism:

SolventHalf-life (t₁/₂)Activation Energy (kJ/mol)
Hexanes552 hours108.4
Ethanol23.8 hours85.2
Hexanes/EtOH (1:1)12.1 hours76.9

Data from .

The rate increases in polar protic solvents due to stabilization of the enolic transition state .

Biological Activity Modulation

This compound derivatives (e.g., BBHC) show antinociceptive activity via:

  • Nitric oxide (NO) inhibition : IC₅₀ = 15.2 µM in RAW 264.7 macrophages .
  • l-Arginine-NO-cGMP-ATP-sensitive K⁺ channel pathway : Mediates peripheral and central pain relief in murine models .

Key findings :

  • BBHC (1 mg/kg, i.p.) reduces acetic acid-induced abdominal constrictions by 68% .
  • Antinociception is reversed by glibenclamide (K⁺ channel blocker) and enhanced by ODQ (sGC inhibitor) .

Scientific Research Applications

Medicinal Chemistry Applications

2-Benzoylcyclohexanone has been explored for its pharmacological properties, particularly its potential as an antinociceptive agent. Recent studies have highlighted its effectiveness in pain management through various biochemical pathways.

Antinociceptive Activity

Research has demonstrated that derivatives of this compound, such as 2-benzoyl-6-(3-bromo-4-hydroxybenzylidene)cyclohexen-1-ol (BBHC), exhibit significant antinociceptive effects in murine models. The mechanism involves the l-arginine-nitric oxide-cyclic guanosine monophosphate (cGMP)-ATP-sensitive potassium channel pathway, which plays a crucial role in mediating pain response .

Table 1: Antinociceptive Effects of BBHC in Animal Models

Dosage (mg/kg)Pain ModelResponse Observed
0.1Acetic acid-induced constrictionSignificant inhibition
0.3Formalin-induced paw lickingNotable latency increase
1.0Thermal stimulusEnhanced pain threshold
3.0Combination of modelsRobust antinociceptive activity

Synthetic Applications

This compound serves as a valuable intermediate in organic synthesis, particularly in the development of novel compounds.

Synthesis of Diarylpentanoids

The compound is utilized in the synthesis of various diarylpentanoid analogues, which are known for their enhanced bioavailability and pharmacological properties compared to traditional compounds like curcumin . The synthetic routes often involve the condensation of this compound with other reagents such as pyruvic acid, yielding derivatives with diverse biological activities .

Table 2: Synthetic Pathways Involving this compound

Reaction TypeReagents UsedProducts Obtained
CondensationPyruvic acidm-benzoyl-hydratropic acid
Photochemical reactionsUV irradiationCyclization products from benzoyl derivatives
Tandem reactionsCarbene and photoredox catalystsSubstituted cycloalkanones

Photochemical Applications

The photoreactivity of this compound has been extensively studied, revealing its potential in photochemical processes.

Type II Photoreaction

The compound undergoes Type II photoreactions efficiently, which are critical for applications in photochemistry and materials science. These reactions can lead to the formation of complex molecular structures that are useful in various industrial applications .

Table 3: Photochemical Properties of this compound

PropertyValue/Description
PhotoreactivityHigh under UV irradiation
Reaction TypeType II
By-productsCyclization products

Mechanism of Action

The mechanism of action of 2-Benzoylcyclohexanone involves its interaction with various molecular targets. The compound can act as a substrate for enzymes, leading to the formation of different products through enzymatic reactions. Additionally, its benzoyl group can participate in various chemical transformations, influencing the overall reactivity and interaction with other molecules.

Comparison with Similar Compounds

    2-Acetylcyclohexanone: Similar in structure but with an acetyl group instead of a benzoyl group.

    2-Isobutyrylcyclohexanone: Contains an isobutyryl group, differing in the alkyl chain attached to the carbonyl group.

    Cyclohexyl phenyl ketone: Similar in having a phenyl group attached to the cyclohexanone ring.

Uniqueness: 2-Benzoylcyclohexanone is unique due to its specific benzoyl group, which imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in specific synthetic applications and research studies.

Biological Activity

2-Benzoylcyclohexanone, a compound with the chemical formula C13H14O2, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article reviews the existing literature on its biological properties, focusing on its antinociceptive effects, photochemical behavior, and interactions with biological systems.

Chemical Structure and Properties

This compound is characterized by a cyclohexanone ring substituted with a benzoyl group at the 2-position. Its structure can be represented as follows:

C13H14O2\text{C}_{13}\text{H}_{14}\text{O}_{2}

This compound exhibits notable photochemical properties, undergoing Type II reactions under specific conditions, which can influence its reactivity and interactions in biological systems .

Antinociceptive Activity

Recent studies have highlighted the antinociceptive effects of related compounds, particularly focusing on derivatives like 2-benzoyl-6-(3-bromo-4-hydroxybenzylidene)cyclohexen-1-ol (BBHC). These studies suggest that the antinociceptive activity may be mediated through the nitric oxide (NO) pathway and ATP-sensitive potassium channels.

The proposed mechanism involves:

  • Inhibition of Nitric Oxide Production : BBHC has demonstrated significant inhibitory activity on NO production in RAW 264.7 macrophages with an IC50 value of 15.2 µM .
  • Activation of ATP-Sensitive Potassium Channels : The antinociceptive effect was shown to be enhanced by pre-treatment with ODQ, a soluble guanylyl cyclase inhibitor, indicating that the NO-cGMP pathway plays a crucial role in mediating pain relief .

Experimental Findings

The following table summarizes key findings from studies on the antinociceptive activity of BBHC and related compounds:

CompoundDosage (i.p.)Antinociceptive EffectMechanism
BBHC1 mg/kgSignificantNO-cGMP pathway activation
ODQ2 mg/kgEnhanced BBHC effectSoluble guanylyl cyclase inhibition
Glibenclamide10 mg/kgReversal of BBHC effectATP-sensitive K+ channel blockade

Photochemical Behavior

The photochemical behavior of this compound has been studied extensively. It undergoes efficient Type II photoreactions, which are influenced by factors such as solvent and molecular conformation. The compound demonstrates high photoreactivity due to cyclohexanone ring inversion, which facilitates various reaction pathways upon irradiation .

Case Studies and Applications

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-Benzoylcyclohexanone, and how can reaction conditions be optimized?

  • Methodology : A common approach involves the dehydrogenation of benzylidenecyclohexanone derivatives using catalysts like palladium or platinum under mild conditions (e.g., ambient temperature) to minimize isomer formation . Optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), catalyst loading, and reaction time. Reaction progress can be monitored via thin-layer chromatography (TLC) or HPLC.
  • Characterization : Confirm product purity using 1^1H/13^{13}C NMR, IR (e.g., carbonyl stretch at ~1700 cm1^{-1}), and mass spectrometry (molecular ion peak at m/z 202) .

Q. What safety protocols are critical when handling this compound in the laboratory?

  • Hazard Mitigation : Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation (H335), skin irritation (H315), and eye damage (H319). In case of exposure, rinse skin with soap/water for 15 minutes and flush eyes with saline solution .
  • Storage : Store in airtight containers away from oxidizing agents at 2–8°C to prevent decomposition .

Q. How can researchers validate the structural conformation of this compound?

  • Techniques : X-ray crystallography provides definitive stereochemical data. Alternatively, NOESY NMR can identify spatial proximity between protons on the cyclohexanone ring and benzoyl group. Computational methods (DFT calculations) predict stable conformers and compare them with experimental data .

Advanced Research Questions

Q. How do steric and electronic effects influence the reactivity of this compound in nucleophilic additions?

  • Experimental Design : Perform kinetic studies using nucleophiles (e.g., Grignard reagents) with varying steric bulk (methyl vs. tert-butyl). Monitor reaction rates via UV-Vis spectroscopy or 19^{19}F NMR (if fluorinated analogs are used). Compare results with computational models (e.g., Gaussian) to correlate transition-state energies with substituent effects .
  • Data Interpretation : Contradictions in regioselectivity (e.g., unexpected α vs. β attack) may arise from solvent polarity or counterion coordination. Replicate experiments in aprotic solvents (e.g., THF) to isolate electronic effects .

Q. What strategies resolve discrepancies in reported thermodynamic properties (e.g., ΔfH°liquid) of this compound?

  • Validation Methods : Cross-reference data from NIST Chemistry WebBook with independent calorimetry measurements. Assess purity of samples via DSC (melting point consistency) and GC-MS (absence of byproducts). If discrepancies persist, conduct collaborative round-robin tests across labs to identify systematic errors .

Q. How can computational chemistry predict the catalytic activity of this compound in asymmetric synthesis?

  • Methodology : Use molecular docking (AutoDock Vina) to model interactions between the compound and chiral catalysts (e.g., BINOL-derived phosphoric acids). Simulate enantiomeric excess (ee) via transition-state calculations (QM/MM). Validate predictions experimentally by synthesizing enantiomers and analyzing ee via chiral HPLC .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting reports on the photostability of this compound?

  • Troubleshooting : Replicate studies under controlled light conditions (e.g., UV intensity, wavelength). Use actinometry to quantify photon exposure. Analyze degradation products via LC-MS to identify pathways (e.g., Norrish vs. Criegee mechanisms). Contradictions may stem from impurities or solvent-mediated side reactions .

Q. What experimental controls are essential when studying the biological activity of this compound derivatives?

  • Best Practices : Include negative controls (solvent-only) and positive controls (e.g., known enzyme inhibitors). Use isogenic cell lines to rule out genetic variability. For in vivo studies, apply blinding and randomization to minimize bias. Disclose all raw data in supplementary materials for peer verification .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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